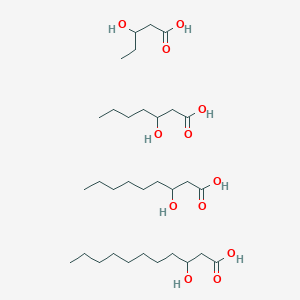
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid is a member of the polyhydroxyalkanoates (PHAs) family. These biopolymers are synthesized by microorganisms as intracellular storage materials and have garnered attention as environmentally friendly alternatives to conventional petrochemical-based plastics. This specific copolymer is characterized by its biodegradability, biocompatibility, and potential for various applications in fields such as medicine, packaging, and environmental sustainability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of polyhydroxyalkanoates, including poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer, typically involves microbial fermentation processes. Microorganisms such as Ralstonia eutropha are genetically engineered to produce these copolymers by introducing specific genes that encode enzymes responsible for the polymerization of hydroxyalkanoate monomers .
Industrial Production Methods
Industrial production of these copolymers involves the cultivation of genetically modified microorganisms in bioreactors under controlled conditions. The process includes the addition of carbon sources and precursors such as propionic acid to enhance the production of specific monomers. The fermentation process is followed by extraction and purification steps to isolate the copolymer .
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidative degradation, leading to the formation of smaller molecular weight fragments.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified copolymers with enhanced mechanical, thermal, and chemical properties. These modifications can improve the polymer’s suitability for applications such as drug delivery, tissue engineering, and biodegradable packaging .
Applications De Recherche Scientifique
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a biodegradable alternative to traditional plastics, reducing environmental impact.
Biology: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable packaging materials, reducing reliance on petrochemical-based plastics
Mécanisme D'action
The mechanism by which poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer exerts its effects involves its biodegradability and biocompatibility. The polymer is broken down by microbial enzymes into its constituent monomers, which are then metabolized by microorganisms. This process reduces environmental pollution and promotes sustainability. The molecular targets and pathways involved include the enzymatic degradation of the polymer by PHA synthase and other related enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate): Known for its biodegradability and biocompatibility, but with different mechanical properties.
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate): Another member of the PHA family with unique properties suitable for specific applications.
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate): Exhibits different thermal and mechanical properties compared to poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer.
Uniqueness
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid is unique due to its specific combination of monomers, which imparts distinct mechanical, thermal, and chemical properties. This uniqueness makes it suitable for a broader range of applications compared to other similar compounds .
Propriétés
Numéro CAS |
134905-18-3 |
|---|---|
Formule moléculaire |
C32H64O12 |
Poids moléculaire |
640.8 g/mol |
Nom IUPAC |
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid |
InChI |
InChI=1S/C11H22O3.C9H18O3.C7H14O3.C5H10O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-2-3-4-5-6-8(10)7-9(11)12;1-2-3-4-6(8)5-7(9)10;1-2-4(6)3-5(7)8/h10,12H,2-9H2,1H3,(H,13,14);8,10H,2-7H2,1H3,(H,11,12);6,8H,2-5H2,1H3,(H,9,10);4,6H,2-3H2,1H3,(H,7,8) |
Clé InChI |
FZWINSMFZLCVSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
SMILES canonique |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
Synonymes |
3-HHHH copolymer poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















